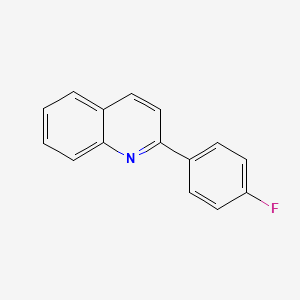

2-(4-Fluorophenyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNDIMNIIXRFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Fluorophenyl Quinoline and Its Derivatives

Classical and Contemporary Synthetic Approaches

Traditional methods for quinoline (B57606) synthesis often rely on the construction of the heterocyclic ring from acyclic precursors through cyclization reactions, frequently conducted under reflux conditions. These methods, while foundational, are continually being refined for improved efficiency and substrate scope.

Cyclization Reactions utilizing Substituted Precursors

The formation of the quinoline ring system often involves the cyclization of appropriately substituted aniline (B41778) and carbonyl compounds. A variety of methods, including the Skraup, Doebner-von Miller, Combes, and Pfitzinger syntheses, have been historically significant. tandfonline.comiipseries.org More contemporary approaches often utilize metal-catalyzed reactions to facilitate the key bond-forming steps.

One such method involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction proceeds via a 6-endo-dig cyclization and can be promoted by various electrophiles, including iodine monochloride (ICl), iodine (I2), and bromine (Br2), to afford 3-halo-substituted quinolines. nih.gov The reaction is versatile and tolerates a range of functional groups. nih.gov For instance, the reaction of an N-(2-alkynyl)aniline with ICl and sodium bicarbonate in acetonitrile (B52724) at room temperature can produce the corresponding 3-iodoquinoline (B1589721) derivative in good yield. nih.gov

Another approach is the [4+2] cycloaddition reaction, where a Schiff base acts as the diene and a styrene (B11656) derivative or a cyclic enol ether serves as the dienophile to construct the quinoline ring system. combichemistry.com This method allows for the synthesis of fused quinoline ring systems, which are present in numerous physiologically active natural products. combichemistry.com

Palladium-catalyzed reactions have also been employed for the synthesis of quinoline derivatives. For example, 2-alkynyl-4-arylquinolines can be synthesized in a two-step process involving the regioselective C-2 alkynylation of 2,4-dichloroquinoline (B42001) followed by a Suzuki coupling at the C-4 position. nih.gov The initial alkynylation is typically carried out using a Pd/C catalyst in water, taking advantage of the higher reactivity of the chloro group at the C-2 position. nih.gov

Refluxing Techniques in Quinoline Framework Formation

Refluxing is a common technique used to provide the thermal energy required to drive many quinoline synthesis reactions to completion. For example, the synthesis of certain quinoline derivatives can be achieved by refluxing a mixture of an aniline, an aldehyde, and an alkyne in the presence of a suitable catalyst. organic-chemistry.org A specific example is a three-component reaction of a nitroarene, an aldehyde, and phenylacetylene (B144264) in the presence of indium in dilute hydrochloric acid under reflux, which produces quinoline derivatives. organic-chemistry.org This reaction proceeds through the reduction of the nitroarene to an aniline, followed by coupling and cyclization. organic-chemistry.org

Similarly, the synthesis of spirooxindole derivatives, which can incorporate a quinoline moiety, has been achieved by refluxing a mixture of an isatin (B1672199), sarcosine (B1681465) or L-proline, and a chalcone (B49325) derivative in ethanol. tandfonline.com For instance, (E)-3-(2-cyclopropyl-5-(4-fluorophenyl)quinolin-3-yl)-1-phenylprop-2-en-1-one derivatives can be prepared by refluxing 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (B105748) and a substituted acetophenone (B1666503) with a base in methanol (B129727). tandfonline.com

The use of green solvents, such as ethanol, under reflux conditions is also a feature of some modern quinoline syntheses. tandfonline.com For example, a one-pot multi-component reaction for the synthesis of tetrahydroquinoline derivatives involves refluxing ethyl acetoacetate, dimedone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) with a silica (B1680970) iodide catalyst in ethanol. tandfonline.com

Friedländer Reaction Variants for Fluorophenylquinoline Synthesis

The Friedländer annulation is a straightforward and widely used method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. derpharmachemica.com This reaction can be catalyzed by either acids or bases. derpharmachemica.com

Variants of the Friedländer reaction have been developed to synthesize a diverse range of substituted quinolines, including those bearing a fluorophenyl group. For instance, 2,3,4-trisubstituted quinolines can be prepared from the corresponding 2-aminophenyl ketones and ketones with an α-CH2 group under neat conditions or in toluene. dntb.gov.ua This method has been used to synthesize 4-(adamantan-1-yl)-2-(4-fluorophenyl)quinoline. dntb.gov.ua

The synthesis of novel poly-substituted quinolin-7-ones has been achieved via a Friedländer hetero-annulation reaction of anthranilic acid and flavanone (B1672756) derivatives, catalyzed by nano-zinc oxide. ijcce.ac.ir In this reaction, 2-(4-fluorophenyl)chroman-4-one has been shown to produce the corresponding quinolone-7-one in high yield. ijcce.ac.ir

Furthermore, the synthesis of 2-methyl-4-styrylquinolines has been accomplished through Friedländer reactions between 1-(2-aminophenyl)-3-arylprop-2-en-1-ones (chalcones) and acetone. iucr.org This reaction provides a direct route to quinolines with a styryl substituent at the 4-position.

Advanced Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Mechanochemistry, which involves conducting chemical reactions in the absence of bulk solvents, has emerged as a powerful tool in this regard. dntb.gov.ua

Total Mechanosynthesis Approaches

Total mechanosynthesis offers an environmentally friendly alternative to traditional solvent-based synthesis. rsc.orgresearchgate.netrsc.org This approach utilizes mechanical force, typically through ball milling or extrusion, to initiate and drive chemical reactions. rsc.orgresearchgate.netrsc.org

A notable example is the three-step total mechanosynthesis of a key intermediate of pitavastatin, which involves the formation of a 2-cyclopropyl-4-(4-fluorophenyl)quinoline derivative. rsc.orgresearchgate.netrsc.org This process starts with readily available 4-bromoquinoline (B50189) and proceeds through a series of mechanochemical steps, including a Suzuki–Miyaura coupling, a Minisci C–H alkylation, and an oxidative Heck reaction. rsc.orgresearchgate.netrsc.org This solvent-free method is characterized by high efficiency and scalability. rsc.orgresearchgate.netrsc.org

The Suzuki–Miyaura coupling is a versatile and powerful cross-coupling reaction for the formation of carbon-carbon bonds. In the context of mechanochemistry, this reaction can be carried out using a twin-screw extruder, a technique known as extrusive Suzuki–Miyaura coupling. rsc.orgresearchgate.netrsc.org

This method has been successfully applied to the synthesis of 2-(4-fluorophenyl)quinoline derivatives. rsc.orgresearchgate.netrsc.org Specifically, the coupling of 4-bromoquinoline with 4-fluorophenylboronic acid can be achieved via extrusion. rsc.orgresearchgate.netrsc.org The optimization of this process involves careful control of reaction parameters such as temperature, screw speed, and the choice of catalyst and base. rsc.orgresearchgate.net Both nickel and iron catalysts have been investigated for this transformation, with the potential for large-scale industrial application. rsc.org

The following table summarizes the optimization of the extrusive Suzuki-Miyaura coupling reaction for the synthesis of a 4-(4-fluorophenyl)quinoline (B8240804) intermediate.

| Entry | Catalyst (mol%) | Base (equiv.) | Temperature (°C) | Yield (%) |

| 1 | NiCl2(dppp) (10) | K3PO4 (3.0) | 100 | 75 |

| 2 | NiCl2(dppp) (10) | K3PO4 (3.0) | 120 | 81 |

| 3 | FeCl3 (10) | K2CO3 (3.0) | 100 | 65 |

| 4 | FeCl3 (10) | K2CO3 (3.0) | 120 | 72 |

Mechanochemical Minisci C–H Alkylation in Quinoline Functionalization

Mechanochemical Minisci C–H alkylation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds like quinoline. dntb.gov.uaresearchgate.net This solvent-free or low-solvent approach often utilizes ball milling to activate reagents and facilitate reactions that are otherwise difficult to achieve in solution. dntb.gov.uaresearchgate.net

A notable application of this method is the C-H alkylation of a p-fluorophenylquinoline intermediate with bromocyclopropane (B120050). rsc.org The reaction is mediated by magnesium, which is activated through the mechanical grinding process. researchgate.net This activation of magnesium is crucial for generating the necessary alkyl radicals for the Minisci-type reaction. rsc.org The versatility of this method allows for the introduction of various alkyl groups, including primary, secondary, and tertiary fragments, onto the quinoline core. researchgate.netrsc.org Mechanistic studies suggest that these reactions proceed through a radical-radical coupling pathway. researchgate.net

The optimization of reaction conditions is critical for achieving high yields. For instance, in the synthesis of a cyclopropyl-functionalized p-fluorophenylquinoline, the use of magnesium chips and sodium sulfate (B86663) as a grinding auxiliary was investigated. rsc.org The conditions for this mechanochemical Minisci C-H alkylation are summarized in the table below.

| Parameter | Condition | Yield of 5a (%) |

| Magnesium (equiv.) | 2 | 18 |

| Grinding Auxiliary | Na2SO4 (1.0 g) | 18 |

| Substrates | p-fluorophenylquinoline 3a, bromocyclopropane 4 | - |

| Table 1: Optimization of Mechanochemical Minisci C-H Alkylation. Data sourced from rsc.org |

This methodology showcases the potential of mechanochemistry to forge C-C bonds on the quinoline nucleus in a direct and environmentally conscious manner. rsc.orgrsc.org

Extrusive Oxidative Heck Coupling for Quinoline Acrylaldehyde Intermediates

Extrusive oxidative Heck coupling represents another innovative and sustainable approach to functionalizing quinoline derivatives. rsc.orgresearchgate.net This technique, often carried out using a twin-screw extruder, allows for continuous processing and excellent control over reaction parameters, making it highly suitable for industrial applications. researchgate.net

This method has been successfully employed in the synthesis of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, a key intermediate for certain pharmaceutical compounds. rsc.orgresearchgate.net The reaction involves the coupling of a functionalized quinoline with an acrylate (B77674) derivative in the presence of a palladium catalyst and an oxidant. researchgate.net The optimization of this extrusive oxidative Heck reaction is crucial for its success. Key parameters that are typically screened include the palladium source, the ligand, and the oxidant. researchgate.net

A summary of the optimized conditions for an extrusive oxidative Heck reaction is presented below:

| Parameter | Reagent/Condition |

| Catalyst | Pd(OAc)2 (10 mol%) |

| Ligand | 1,10-phenanthroline (13 mol%) |

| Oxidant | Ag2CO3 (1.0 equiv.) |

| Table 2: Optimized Conditions for Extrusive Oxidative Heck Reaction. Data sourced from researchgate.net |

The oxidative Heck reaction, in general, provides a halide-free alternative to the traditional Mizoroki-Heck reaction. nih.gov While challenges such as β-hydride elimination can arise with alkyl substrates, the development of new catalytic systems continues to expand the scope of this powerful C-H functionalization method. nih.govnih.gov

Reductive Transformations of Carboxylic Acid Derivatives

The reduction of carboxylic acid derivatives is a fundamental transformation in organic synthesis and provides a viable route to various functional groups. In the context of 2-(4-fluorophenyl)quinoline synthesis, the reduction of a quinoline-4-carboxylic acid can yield corresponding alcohols or aldehydes, which are versatile intermediates for further elaboration.

While specific examples detailing the reduction of 2-(4-fluorophenyl)quinoline-4-carboxylic acid were not prevalent in the provided search results, general methods for the reduction of carboxylic acids are well-established. Reagents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes are commonly employed for this purpose. The choice of reducing agent can often be tuned to achieve selective reduction to either the alcohol or aldehyde oxidation state.

A study on the reduction of various carboxylic acid derivatives bound to a polymer support using a CuSO4:NaBH4 system demonstrates the potential for such transformations. heteroletters.org This method offers a pathway to selectively reduce carboxylic acids and their derivatives. heteroletters.org

Synthesis of Activated Quinoline Carboxylic Acid Halides

The conversion of carboxylic acids to their corresponding acid halides represents a key activation step, enabling a wide range of subsequent nucleophilic substitution reactions. For 2-(4-fluorophenyl)quinoline-4-carboxylic acid, transformation into the acid chloride or bromide would provide a highly reactive intermediate for the synthesis of amides, esters, and other derivatives.

Standard reagents for this conversion include thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus tribromide (PBr3). rsc.org The resulting 2-(4-fluorophenyl)quinoline-4-carbonyl halide can then be reacted with a variety of nucleophiles. For example, coupling with amines would lead to the formation of amides, a common structural motif in pharmacologically active molecules. imist.ma

Green Chemistry Considerations in Fluorophenylquinoline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals. ijfmr.com The goal is to develop processes that are more environmentally friendly, safer, and more efficient in terms of atom economy and resource utilization. ijfmr.com

The synthesis of 2-(4-fluorophenyl)quinoline and its derivatives provides a relevant case study for the application of these principles. Traditional multi-step syntheses often involve the use of hazardous reagents and generate significant amounts of waste. rsc.org In contrast, modern approaches like mechanochemistry and flow chemistry offer substantial improvements. researchgate.net

Key green chemistry considerations in this context include:

Solvent Reduction: Mechanochemical methods, such as the Minisci C-H alkylation discussed earlier, can be performed with minimal or no solvent, significantly reducing the environmental impact associated with solvent production, use, and disposal. dntb.gov.uaresearchgate.netrsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ijfmr.com Direct C-H functionalization reactions, like the Minisci and Heck couplings, are inherently more atom-economical than classical cross-coupling reactions that require pre-functionalized substrates. rsc.orgresearchgate.net

Energy Efficiency: Reactions that can be conducted at room temperature or with minimal heating, such as some visible-light-mediated processes, contribute to a more sustainable synthetic protocol. rsc.org Microwave-assisted synthesis can also lead to shorter reaction times and reduced energy consumption. researchgate.net

Use of Renewable Feedstocks and Safer Chemicals: While not explicitly detailed for 2-(4-fluorophenyl)quinoline in the provided results, a broader green chemistry goal is to utilize renewable starting materials and replace toxic reagents with safer alternatives. ijfmr.com

The development of a three-step total mechanochemical synthesis of a key intermediate for the drug pitavastatin, which incorporates a 2-cyclopropyl-4-(4-fluorophenyl)quinoline core, exemplifies the successful implementation of green chemistry principles. rsc.orgrsc.org This route features eco-friendly reaction conditions, high stepwise efficiency, and the potential for large-scale implementation, paving the way for more sustainable manufacturing processes. rsc.orgrsc.org

Spectroscopic Characterization of 2 4 Fluorophenyl Quinoline Structures

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

In a related compound, 2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid, the FT-IR spectrum showed peaks at 3066 cm⁻¹ (aromatic C-H stretch), 1684 cm⁻¹ (C=O stretch of the carboxylic acid), and 1594 cm⁻¹ and 1540 cm⁻¹ (C=C stretching of the aromatic rings). nih.gov The C-F stretching vibration was observed at 1233 cm⁻¹. nih.gov These values provide a comparative basis for identifying the functional groups in 2-(4-Fluorophenyl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-(4-Fluorophenyl)quinoline in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the protons of the quinoline (B57606) and the 4-fluorophenyl rings. rsc.org The protons of the quinoline ring typically resonate in the downfield region, from approximately 7.4 to 8.2 ppm. rsc.org Specifically, the proton at the 8-position (H-8) often appears as a doublet around 8.17-8.20 ppm. rsc.org The protons on the fluorophenyl ring exhibit a characteristic splitting pattern due to coupling with the fluorine atom. The protons ortho to the fluorine atom usually appear as a triplet around 7.14-7.21 ppm, while the protons meta to the fluorine can be part of a multiplet in the 8.08-8.17 ppm region. rsc.org

In a derivative, 2-(4-fluorophenyl)-4-(trifluoromethyl)quinolin-6-amine, the aromatic protons of the 4-fluorophenyl group appeared as a multiplet between 8.23-8.18 ppm. beilstein-archives.org The quinoline protons resonated at various shifts, with H-8 appearing as a doublet at 8.27 ppm. beilstein-archives.org This data, while from a substituted version, helps in assigning the proton signals of the parent compound.

| Proton Position | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Quinoline Protons | 8.08 - 8.17 (m, 4H) | Multiplet | rsc.org |

| Quinoline Protons | 7.73 - 7.80 (m, 2H) | Multiplet | rsc.org |

| Quinoline Protons | 7.66 - 7.73 (m, 1H) | Multiplet | rsc.org |

| Quinoline Protons | 7.43 - 7.53 (m, 1H) | Multiplet | rsc.org |

| 4-Fluorophenyl Protons | 7.14 - 7.21 (m, 2H) | Multiplet | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of 2-(4-Fluorophenyl)quinoline provides information on the carbon framework of the molecule. The carbon atom attached to the fluorine atom (C-F) exhibits a large coupling constant (J-coupling), resulting in a distinct doublet. In CDCl₃, this carbon resonates at approximately 163.7 ppm with a large coupling constant of about 249.8 Hz. rsc.org The other carbons of the 4-fluorophenyl ring also show coupling to the fluorine atom, with the carbon ortho to the fluorine appearing as a doublet around 115.7 ppm with a coupling constant of about 21.7 Hz. rsc.org The carbon atoms of the quinoline ring resonate in the range of 118 to 156 ppm. rsc.org The C-2 carbon of the quinoline, attached to the fluorophenyl group, is found at approximately 156.1 ppm. rsc.org

For comparison, in 4-chloro-2-(4-fluorophenyl)quinoline, the carbon atoms of the fluorophenyl ring showed signals at 115.8 and 116.0 ppm, while the quinoline carbons resonated at various positions between 118.7 and 156.1 ppm. rsc.org

| Carbon Position | Chemical Shift (ppm) | J-coupling (Hz) | Reference |

|---|---|---|---|

| C-F | 163.7 | d, J = 249.8 | rsc.org |

| C-2 (Quinoline) | 156.1 | rsc.org | |

| C-9 (Quinoline) | 148.1 | rsc.org | |

| C-4a (Quinoline) | 136.8 | rsc.org | |

| C-1' (Fluorophenyl) | 135.7 | d, J = 3.1 | rsc.org |

| C-5 (Quinoline) | 129.7 | rsc.org | |

| C-7 (Quinoline) | 129.6 | rsc.org | |

| C-2'/C-6' (Fluorophenyl) | 129.4 | rsc.org | |

| C-3'/C-5' (Fluorophenyl) | 129.3 | rsc.org | |

| C-6 (Quinoline) | 127.4 | rsc.org | |

| C-8 (Quinoline) | 127.0 | rsc.org | |

| C-8a (Quinoline) | 126.3 | rsc.org | |

| C-3 (Quinoline) | 118.5 | rsc.org | |

| C-4' (Fluorophenyl) | 115.7 | d, J = 21.7 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy examines the electronic transitions within a molecule when it absorbs ultraviolet or visible light, providing information about its conjugated systems.

Electronic Absorption Spectra and Band Assignments

The UV-Vis spectrum of 2-(4-Fluorophenyl)quinoline and its derivatives, typically recorded in solvents like dichloromethane (B109758) or methanol (B129727), shows distinct absorption bands. For a related Schiff base, N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine, two major bands were observed. nih.gov The first band, appearing around 243 nm, is attributed to a π → π* transition within the aromatic rings. nih.gov A second, broader band is observed in the region of 300-338 nm, which is likely a composite of π → π* and n → π* transitions involving the quinoline moiety. nih.gov

In another study on trifluoromethylated quinoline-phenol Schiff bases, the absorption spectra exhibited electronic transitions in the 250–500 nm range. beilstein-journals.org Transitions in the ultraviolet region were assigned to π → π* transitions of the heterocyclic ring, while those above 350 nm were attributed to n → π* transitions of the imine group, leading to intramolecular charge transfer. beilstein-journals.org For 2-(4-Fluorophenyl)quinoline itself, one would expect similar transitions, with the exact wavelengths influenced by the electronic nature of the fluorine substituent and the solvent used. Theoretical studies on related pyrazolo[3,4-b]quinoline derivatives have shown that the absorption spectra are characterized by several strong absorption bands in the 200-500 nm range. researchgate.net

Mass Spectrometry for Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for authenticating the structure of synthesized compounds like 2-arylquinolines. nih.govescholarship.org For quinoline derivatives, mass spectrometry not only confirms the molecular weight by identifying the molecular ion peak (M+) but also reveals characteristic fragmentation patterns. nih.govescholarship.orgchempap.org The foundational quinoline structure itself undergoes a notable fragmentation by losing a molecule of hydrogen cyanide (HCN), a process that helps in identifying the quinoline core. chempap.orgrsc.org The presence and nature of substituents on the quinoline ring significantly influence the fragmentation pathways. chempap.org In the gas phase, as analyzed by mass spectrometry, quinoline derivatives can sometimes show the presence of tautomeric isomers, such as the 4-quinolone and 4-hydroxyquinoline (B1666331) forms, which might not be observed in solution or solid-state analyses. researchgate.netresearchgate.net

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. While the crystal structure for the parent 2-(4-Fluorophenyl)quinoline is not detailed in the provided results, extensive studies on closely related derivatives provide a clear picture of its expected structural characteristics. These derivatives include compounds with additional substitutions on the quinoline or phenyl rings, which help in understanding the fundamental structural properties of the 2-(4-fluorophenyl)quinoline scaffold.

The analysis of single crystals of 2-(4-fluorophenyl)quinoline derivatives by X-ray diffraction reveals their crystal system, space group, and unit cell dimensions. This data is fundamental to defining the crystal lattice. For example, derivatives often crystallize in monoclinic or triclinic systems.

A substituted derivative, 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, crystallizes in the triclinic system with the space group P-1. asianpubs.org Another example, [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, crystallizes in the monoclinic system with the space group P2₁/c. iucr.orgresearchgate.net The specific parameters for these and other related compounds illustrate the type of data obtained from crystallographic analysis.

Table 1: Crystallographic Data for Selected 2-(4-Fluorophenyl)quinoline Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|

| 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline asianpubs.org | C₁₉H₁₅BrFN | Triclinic | P-1 | 9.6150(19) | 9.868(2) | 10.060(2) | 90 | 783.3(4) | 2 |

| [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol iucr.orgresearchgate.net | C₁₉H₁₆FNO | Monoclinic | P2₁/c | 10.069(2) | 24.683(5) | 13.275(3) | 111.97(3) | 3059.7(13) | 8 |

The packing of 2-(4-fluorophenyl)quinoline molecules within a crystal lattice is stabilized by a network of intermolecular interactions. The presence of the fluorine atom and aromatic rings makes C–H···F hydrogen bonds and π···π stacking interactions particularly significant. tandfonline.comtandfonline.com

In the crystal structure of 4-(adamantan-1-yl)-2-(4-fluorophenyl)quinoline, molecules are linked into centrosymmetric dimers through weak C–H···F interactions. iucr.org Similarly, in 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, intermolecular C–H···F hydrogen bonds contribute to a three-dimensional network. iucr.orgnih.gov

For instance, in 4-(adamantan-1-yl)-2-(4-fluorophenyl)quinoline, the dihedral angle between the planes of the quinoline and benzene (B151609) rings is 9.51(4)°. iucr.org In contrast, a much larger dihedral angle is observed in other derivatives, indicating significant twisting. In [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, there are two independent molecules in the asymmetric unit, and the dihedral angles between the benzene and quinoline rings are 72.6(5)° and 76.2(5)°. iucr.orgresearchgate.net Similarly, for 4-(4-Fluorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, the fluorophenyl ring is oriented at a dihedral angle of 72.76(3)° with respect to the fused benzene ring of the quinoline system. nih.gov This variation highlights how different substituents on the quinoline core can influence the molecule's conformation.

Table 2: Dihedral Angles in Selected 2-(4-Fluorophenyl)quinoline Derivatives

| Compound | Dihedral Angle Between Quinoline and Fluorophenyl Rings (°) |

|---|---|

| 4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline iucr.org | 9.51(4) |

| [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (Molecule 1) iucr.orgresearchgate.net | 72.6(5) |

| [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (Molecule 2) iucr.orgresearchgate.net | 76.2(5) |

Computational Chemistry and Theoretical Studies of 2 4 Fluorophenyl Quinoline

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone for the theoretical investigation of quinoline (B57606) derivatives, offering a robust framework for predicting molecular properties. Methodologies such as the B3LYP functional combined with basis sets like 6-311G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. researchgate.net

Geometric Optimization and Structural Verification

The optimized structure serves as the foundation for all subsequent computational analyses. Verification is achieved when the optimized geometry corresponds to a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational frequency calculations.

Table 1: Predicted Structural Parameters for 2-Phenylquinoline (B181262) (Analogue) (Note: Data based on the closely related 2-phenylquinoline (2PQ) as a reference.)

| Parameter | Bond | Predicted Value (Å) |

|---|---|---|

| Bond Length | C-N (quinoline) | ~1.38 |

| Bond Length | C-C (inter-ring) | ~1.48 |

| Bond Length | C-H (aromatic) | ~1.08 |

Electronic Structure Analysis (HOMO-LUMO Gaps, Band Gaps)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. wisdomlib.org

For 2-(4-Fluorophenyl)quinoline, the HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO is distributed across both the quinoline and the fluorophenyl moieties. A smaller energy gap implies higher reactivity and easier electronic transitions. Computational studies on the related 2-phenylquinoxaline (B188063) at the B3LYP/6-311G(d,p) level calculated a HOMO-LUMO gap of 4.26 eV. wisdomlib.org Research on various 2-phenylquinoline derivatives has shown that a fluoro substituent on the phenyl ring does not significantly alter the energy gap. epa.gov This suggests the electronic band gap of 2-(4-Fluorophenyl)quinoline is comparable to that of the unsubstituted 2-phenylquinoline.

Table 2: Representative Frontier Orbital Energies (Note: Values are illustrative and depend on the specific computational method and solvent model.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.2 eV | Primarily located on the quinoline ring system. |

| LUMO | ~ -1.9 eV | Distributed across the entire π-conjugated system. |

| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV | Indicates high kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.denih.gov It illustrates the charge distribution across the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.de

In an MEP map of 2-(4-Fluorophenyl)quinoline, distinct regions of electrostatic potential are observed:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is concentrated around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The fluorine atom on the phenyl ring also creates a localized region of negative potential. researchgate.net

Positive Potential (Blue): These electron-poor regions, primarily associated with the hydrogen atoms of the aromatic rings, are favorable sites for nucleophilic attack.

Neutral Potential (Green): These regions indicate nonpolar areas of the molecule, such as the carbon backbone.

The MEP map provides a clear visual guide to the molecule's reactivity, highlighting the quinoline nitrogen as the primary site for protonation and coordination with electrophiles. researchgate.netmdpi.com

Reactivity Descriptors (Electrophilicity, Chemical Potential, Chemical Hardness)

Quantum chemical calculations provide global reactivity descriptors that quantify a molecule's stability and reactivity. These are derived from the energies of the HOMO and LUMO orbitals. researchgate.net

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Global Electrophilicity (ω): An index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For 2-(4-Fluorophenyl)quinoline, the large HOMO-LUMO gap results in high chemical hardness, indicating significant stability.

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Typical Inferred Value | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.05 eV | Tendency to exchange electrons with the environment. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.15 eV | High resistance to charge transfer. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer (ICT)

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. This analysis provides deep insights into molecular stability arising from hyperconjugation and intramolecular charge transfer (ICT) interactions. researchgate.net

For 2-(4-Fluorophenyl)quinoline, significant NBO interactions include:

π → π* interactions between the phenyl and quinoline ring systems, which facilitate electronic communication across the molecule.

These charge transfer interactions are fundamental to the molecule's electronic structure and influence its photophysical properties. The electron-withdrawing nature of the fluorine atom can subtly modulate the energy of these interactions compared to the unsubstituted 2-phenylquinoline. researchgate.net

Photophysical Property Prediction through Computational Methods

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the photophysical properties of molecules, such as their UV-Visible absorption spectra. researchgate.netmdpi.com By calculating the electronic transition energies and their corresponding oscillator strengths (f), TD-DFT can predict the absorption wavelengths (λmax).

Theoretical studies on 2-phenylquinoline and its derivatives show that the lowest energy electronic transitions are typically of a π → π* character, corresponding to the excitation of an electron from the HOMO to the LUMO. researchgate.netmdpi.com These transitions are responsible for the main absorption bands observed in the UV-Vis spectrum. Computational results for 2-phenylquinoline show good agreement with experimental data, validating the use of TD-DFT for this class of compounds. researchgate.net

Table 4: Predicted Electronic Transitions for 2-Phenylquinoline (Analogue) (Note: Data based on TD-DFT calculations for the closely related 2-phenylquinoline (2PQ).)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S0 → S1 | ~315 nm | > 0.2 | Strong π → π* transition |

Theoretical Absorption and Emission Spectra

Theoretical calculations are crucial for understanding the electronic transitions in quinoline derivatives. For instance, studies on derivatives of 2-(4-fluorophenyl)quinoline reveal insights into their photophysical behaviors.

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the absorption and emission spectra of molecules. For a derivative, 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline, the UV-Visible absorption spectrum was analyzed using TD-DFT calculations. niscpr.res.inniscpr.res.inresearchgate.net These calculations help in understanding the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Similarly, for other quinoline derivatives, theoretical calculations have been shown to accurately predict experimental absorption and emission wavelengths. researchgate.netnih.gov

In a study of 4,6,8-triarylquinoline-3-carbaldehyde derivatives, which include a 4-fluorophenyl group, the absorption spectra were characterized by high-energy bands below 380 nm, attributed to π–π* transitions. nih.gov The introduction of different substituents on the quinoline core was found to modulate the absorption and emission properties. For example, a 4-fluorophenyl substituent on a quinoline methanol (B129727) derivative resulted in a significant fluorescence emission intensity at 395 nm when excited at 350 nm in chloroform (B151607). nih.gov

Non-Linear Optical (NLO) Properties (Polarizability, Hyperpolarizability, Dipole Moment)

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics. Computational studies play a vital role in the design and characterization of new NLO materials. The NLO properties of 2-(4-fluorophenyl)quinoline derivatives have been investigated using quantum chemical calculations.

For the derivative 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline, DFT calculations were employed to determine its electric dipole moment, polarizability, and first static hyperpolarizability. niscpr.res.inniscpr.res.inresearchgate.net These calculations are essential for understanding the molecule's response to an external electric field and its potential as an NLO material.

The NLO properties arise from the intramolecular charge transfer (ICT) between electron donor and acceptor groups. In many quinoline-based systems, the quinoline ring can act as an electron acceptor. The presence of electron-donating and withdrawing groups can enhance the NLO response. Theoretical studies on quinoline-carbazole derivatives have shown that strategic placement of donor and acceptor moieties can lead to large first hyperpolarizability (β) values, indicating significant NLO activity. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. This analysis has been applied to several derivatives of 2-(4-fluorophenyl)quinoline to understand their crystal packing and the nature of non-covalent interactions.

For 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, Hirshfeld surface analysis revealed that the crystal packing is primarily governed by H···H and H···F contacts. tandfonline.comtandfonline.com The analysis also identified N–H···N hydrogen bonds, C–H···F interactions, and π···π stacking, which stabilize the crystal structure. tandfonline.comtandfonline.com The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts.

Similarly, in the crystal structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, Hirshfeld surface analysis was used to quantify intermolecular interactions, which include N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds, as well as C—H⋯π interactions. iucr.org

Thermodynamic Property Calculations at Varied Temperatures

Computational chemistry allows for the prediction of thermodynamic properties of molecules at different temperatures. These calculations are based on the vibrational frequencies obtained from DFT calculations. For a derivative of 2-(4-fluorophenyl)quinoline, the thermodynamic parameters such as heat capacity (C), entropy (S), and enthalpy (H) have been calculated as a function of temperature. niscpr.res.inniscpr.res.inresearchgate.net This information is valuable for understanding the stability and reactivity of the compound under different thermal conditions.

Studies on other quinoline derivatives, such as quinoline-4-carbaldehyde, have also demonstrated the use of DFT to calculate thermodynamic properties. nih.gov The temperature dependence of these properties provides insights into the molecule's behavior in various environments.

Correlation between Experimental and Theoretical Spectroscopic Data

A key aspect of computational chemistry is the validation of theoretical models against experimental data. For various derivatives of 2-(4-fluorophenyl)quinoline, a good correlation has been observed between calculated and experimental spectroscopic data.

In the study of 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline, the calculated ¹H and ¹³C NMR chemical shifts showed good agreement with the experimental values. niscpr.res.inresearchgate.net Similarly, the computed vibrational wavenumbers from FT-IR spectroscopy were consistent with the experimental spectrum after applying a scaling factor. niscpr.res.inresearchgate.net

For 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, the calculated ¹H and ¹³C NMR spectra were also in good agreement with the experimental data. tandfonline.com This correlation between theoretical and experimental data provides confidence in the computational models and allows for a more detailed interpretation of the experimental results.

Reactivity and Chemical Transformations of 2 4 Fluorophenyl Quinoline

Functional Group Transformations

The inherent structure of 2-(4-fluorophenyl)quinoline allows for targeted modifications of its peripheral functional groups. These transformations are crucial for synthesizing a diverse range of derivatives with tailored properties.

Carboxylic Acid Group Reactivity (e.g., Esterification, Decarboxylation)

The introduction of a carboxylic acid group, typically at the 4-position of the quinoline (B57606) ring, opens up numerous avenues for derivatization. The synthesis of such compounds, like 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid, can be achieved through a one-step Doebner reaction.

Esterification: The carboxylic acid functionality of these quinoline derivatives can be readily converted to esters. For example, the esterification of 2-arylquinoline-4-carboxylic acids has been successfully performed using methyl iodide in the presence of potassium carbonate in acetone. This reaction proceeds efficiently under reflux conditions, yielding the corresponding methyl esters.

Decarboxylation: Quinoline-4-carboxylic acids bearing specific activating groups can undergo decarboxylation. For instance, the decarboxylation of 6-fluoro-2-phenyl-3-(substituted amino)-oxo-quinoline-4-carboxylic acids has been shown to produce 6-fluoro-2-phenyl-3-(substituted amino)-keto-quinolines. scirp.orgscirp.orgresearchgate.net This transformation is a key step in modifying the quinoline core. researchgate.net The process can be sensitive to reaction conditions; in some cases, refluxing can lead to subsequent cyclization reactions, forming pyrrolo[3,4-c]quinoline systems. scirp.org Studies on related systems have noted that decarboxylation can sometimes follow ester hydrolysis during reaction workups. nih.gov The classic mechanism for decarboxylation of β-keto acids proceeds through a cyclic, concerted transition state to form an enol intermediate. masterorganicchemistry.com

| Reactant | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 8-Benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid | Methyl iodide, K₂CO₃, Acetone, Reflux | Methyl 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylate | Data not specified |

Nucleophilic Substitution Reactions involving the Fluorine Atom

The fluorine atom on the phenyl ring of 2-(4-fluorophenyl)quinoline is generally unreactive towards nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the system. However, its reactivity can be enhanced in specific contexts. For instance, in related pyrimidoquinoline systems, it is suggested that the fluorine atom can be replaced by nucleophiles under suitable conditions. evitachem.com

Research has shown that in the synthesis of pyrano[3,2-h]quinoline derivatives, a fluorine atom on a cinnamonitrile (B126248) reactant can be displaced by a nucleophile like piperidine. semanticscholar.org More direct evidence comes from studies on semiconducting polymers, where a perfluorophenyl group attached to a quinoline core readily undergoes SNAr. Specifically, the fluorine atom at the para-position of a 2-(perfluorophenyl)quinoline (B11837495) derivative was substituted by a phenol-functionalized perylene (B46583) diimide (PDI) molecule under basic conditions, proceeding in nearly quantitative yield. mdpi.com This indicates that with sufficient activation, the fluorine atom on the phenyl ring can be a site for modification. The production of 18F-labeled radiotracers often relies on nucleophilic substitution, where an 18F-fluoride anion displaces a leaving group on an aromatic ring. nih.gov

Cross-Coupling Methodologies for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 2-(4-fluorophenyl)quinoline scaffold, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki, Sonogashira, and Heck Reactions

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. A key step in the synthesis of pitavastatin, a cholesterol-lowering agent, involves the Suzuki-Miyaura coupling of 4-bromoquinoline (B50189) with 4-fluorophenylboronic acid to produce 4-(4-fluorophenyl)quinoline (B8240804). researchgate.net This intermediate is then further functionalized. High regioselectivity has been observed in Suzuki couplings of related dihaloquinolines, where the reactivity order of halogens (I > Br > Cl >> F) dictates the site of reaction.

Sonogashira Coupling: This method is employed to couple terminal alkynes with aryl halides. Novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinolines have been synthesized using Sonogashira coupling. In this synthesis, a precursor, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (B105748), is converted to the terminal alkyne, which is then coupled with various aryl halides to produce a library of derivatives.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. A mechanochemical oxidative Heck reaction has been utilized in a multi-step synthesis to produce 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, a key intermediate for pitavastatin. researchgate.net

| Reaction Type | Substrates | Catalyst/Reagents | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromoquinoline, 4-Fluorophenylboronic acid | NiCl₂(dppp), K₃PO₄ | 4-(4-Fluorophenyl)quinoline |

| Sonogashira Coupling | 3-Ethynyl-2-cyclopropyl-4-(4-fluorophenyl)quinoline, 3-Bromoacetophenone | PdCl₂(PPh₃)₂, CuI, TEA | 1-(3-((2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)ethynyl)phenyl)ethanone |

| Heck Reaction (Oxidative) | 2-Cyclopropyl-4-(4-fluorophenyl)quinoline, Acrolein diethyl acetal | Pd(OAc)₂, 1,10-Phenanthroline, Ag₂CO₃ | 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde |

Coordination Chemistry Involving Quinoline Nitrogen

The nitrogen atom of the quinoline ring in 2-(4-fluorophenyl)quinoline and its derivatives is a key site for coordination with metal ions, leading to the formation of a variety of metal complexes with interesting properties and applications.

Derivatives of 2-(4-fluorophenyl)quinoline have been utilized as ligands in coordination chemistry and catalysis. cam.ac.uk For instance, 2-(4-fluorophenyl)quinoline itself has been used as a ligand (L) in the synthesis of highly stable hexadentate Iridium(III) complexes. These complexes are formed through an in situ inter-ligand C-N cross-coupling photoreaction of precursor complexes of the type Ir(L)₂(en).

Furthermore, cobalt(III) coordination complexes have been synthesized using 8-quinoline-4-(4-fluorophenyl)-3-thiosemicarbazone as a ligand. In these complexes, the ligand coordinates with the Co(III) ion, and the substituents on the ligand framework are shown to significantly alter the resulting solid-state supramolecular structures. Similarly, Co(II), Ni(II), and Cu(II) metal complexes have been synthesized with a Schiff base ligand derived from the condensation of 2-(4-fluorophenyl)prop-2-enal (B574793) and ethane-1,2-diamine. Spectroscopic and analytical data indicate that the ligand coordinates to the metal ions in a neutral tetradentate fashion through nitrogen and oxygen donor sites.

| Ligand Derivative | Metal Ion | Complex Type/Formation Method |

|---|---|---|

| 2-(4-Fluorophenyl)quinoline | Iridium(III) | Hexadentate complex via in situ photoreaction |

| 8-Quinoline-4-(4-fluorophenyl)-3-thiosemicarbazone | Cobalt(III) | [Co(L)₂]BF₄ complex |

| {bis-2-(4-Fluorophenyl)prop-2-enaln}ethane-1,2-diamine | Co(II), Ni(II), Cu(II) | [M(SBL)Cl₂] and [Cu(SBL)]Cl₂ complexes |

Regioselectivity and Stereoselectivity in Chemical Reactions of Fluorophenylquinolines

Regioselectivity: The predictability of reaction sites is crucial in the synthesis of specific isomers. In the functionalization of the quinoline core, regioselectivity is often governed by both electronic and steric factors.

Cross-Coupling Reactions: In Suzuki couplings with dihaloquinolines, a high degree of regioselectivity is achieved due to the differential reactivity of the carbon-halogen bonds (I > Br > Cl). This allows for the selective substitution of one halogen over another.

Minisci Reaction: The Minisci reaction, which involves the addition of a radical to a protonated N-heterocycle, presents a regioselectivity challenge for quinolines, often resulting in mixtures of C2 and C4 substituted products. However, recent studies have shown that the regioselectivity can be strongly influenced and controlled by tuning the solvent and the Brønsted acid catalyst used. cam.ac.uk For example, a mechanochemical Minisci C-H alkylation of 4-(4-fluorophenyl)quinoline with bromocyclopropane (B120050) has been developed that selectively yields the C2-alkylated product, 2-cyclopropyl-4-(4-fluorophenyl)quinoline. researchgate.netacs.org

Stereoselectivity: The control of three-dimensional arrangement in molecules is also a critical aspect of synthesis.

Povarov Reaction: The Povarov reaction (an aza-Diels-Alder reaction) is a key method for synthesizing tetrahydroquinoline rings. The reaction of an imine, such as (E)-N-(4-bromophenyl)-1-(4-fluorophenyl)methanimine, with an alkene can proceed in a regio- and stereoselective manner. researchgate.net Theoretical and experimental studies on related systems show that the reaction often proceeds with endo selectivity, leading to specific diastereomers of the tetrahydroquinoline product. researchgate.net

The ability to control both the site of reaction (regioselectivity) and the spatial orientation of the resulting bonds (stereoselectivity) is fundamental to the synthesis of complex and biologically active molecules derived from the 2-(4-fluorophenyl)quinoline scaffold.

Photophysical Properties of 2 4 Fluorophenyl Quinoline and Derivatives

Absorption Characteristics

The absorption of ultraviolet (UV) and visible light by 2-arylquinolines, including 2-(4-Fluorophenyl)quinoline, is characterized by electronic transitions within the aromatic system. These transitions are typically of π-π* and n-π* character scielo.br. The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment.

To illustrate the typical absorption characteristics of this class of compounds, the following table presents data for various 2-arylquinoline derivatives.

| Compound | Substituent (R) | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Solvent |

| 2-Phenylquinoline (B181262) | H | ~280, ~320 | Not specified | Dichloromethane (B109758) |

| 2-(4-Methoxyphenyl)quinoline | 4-OCH3 | ~290, ~330 | Not specified | Dichloromethane |

| 2-(4-Chlorophenyl)quinoline | 4-Cl | Not specified | Not specified | Not specified |

| 2-(4-Nitrophenyl)quinoline | 4-NO2 | Not specified | Not specified | Not specified |

Note: The data in this table is compiled from various sources for illustrative purposes and may not represent directly comparable experimental conditions.

Substituents on the 2-phenyl ring and the quinoline (B57606) moiety can significantly alter the absorption spectra of these compounds. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role in modulating the energy of the molecular orbitals involved in the electronic transitions.

Electron-donating groups (EDGs), such as methoxy (-OCH3) or amino (-NH2) groups, on the 2-phenyl ring tend to cause a bathochromic shift (red shift) in the absorption maxima. This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, can lead to a hypsochromic shift (blue shift) or a more complex change in the absorption profile depending on their position and interaction with the quinoline ring.

The position of the substituent also matters. For example, substituents on the quinoline ring itself will have a different impact compared to those on the phenyl ring. The introduction of additional aromatic units or extending the π-conjugation generally leads to a red shift in the absorption bands and an increase in the molar extinction coefficient.

Emission Characteristics

2-(4-Fluorophenyl)quinoline and its derivatives are often fluorescent, meaning they emit light after being electronically excited. The characteristics of this emission, such as its wavelength, intensity, and lifetime, are crucial for their potential applications.

Similar to the absorption data, specific experimental fluorescence emission spectra and emission maxima (λem) for 2-(4-Fluorophenyl)quinoline are not extensively documented in the available literature. However, the emission properties of related 2-arylquinolines have been studied. These compounds typically exhibit fluorescence in the blue to green region of the visible spectrum.

The following table provides a summary of the emission maxima for a selection of 2-arylquinoline derivatives to illustrate the general trends.

| Compound | Substituent (R) | λem (nm) | Solvent |

| 2-Phenylquinoline | H | ~370 | Dichloromethane |

| 2-(4-Methoxyphenyl)quinoline | 4-OCH3 | ~390 | Dichloromethane |

| 2-(4-Aminophenyl)quinoline | 4-NH2 | ~450 | Not specified |

| 2-(4-Nitrophenyl)quinoline | 4-NO2 | Quenched | Not specified |

Note: The data in this table is compiled from various sources for illustrative purposes and may not represent directly comparable experimental conditions.

The emission wavelength is sensitive to the solvent polarity, a phenomenon known as solvatochromism. For many quinoline derivatives, a bathochromic shift is observed in more polar solvents, indicating a more polar excited state compared to the ground state.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. Specific quantum yield data for 2-(4-Fluorophenyl)quinoline is not readily found in the reviewed literature.

The quantum yield of 2-arylquinolines is highly dependent on their molecular structure and environment. The presence of heavy atoms (e.g., bromine, iodine) or certain electron-withdrawing groups like the nitro group can lead to fluorescence quenching and thus a low quantum yield. This quenching is often due to the promotion of intersystem crossing to the triplet state. In contrast, rigidifying the molecular structure and introducing certain electron-donating groups can enhance the quantum yield. For some quinoline derivatives, quantum yields can be quite high, making them efficient emitters.

The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and the band maximum of the emission. A larger Stokes shift is generally desirable for applications in fluorescence imaging and sensing as it facilitates the separation of the excitation and emission signals.

Specific Stokes shift values for 2-(4-Fluorophenyl)quinoline are not available in the literature surveyed. However, for 2-arylquinoline derivatives, the Stokes shift can vary significantly depending on the substituents and the solvent. For instance, compounds exhibiting significant intramolecular charge transfer (ICT) in the excited state often display large Stokes shifts, especially in polar solvents. This is because the excited state is more stabilized in polar solvents than the ground state, leading to a larger energy gap for emission compared to absorption. For some quinoline-based fluorescent probes, substantial Stokes shifts have been reported scielo.br.

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is a critical photophysical process that governs the fluorescence properties of many organic molecules, including 2-arylquinolines. This phenomenon involves the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In the case of 2-(4-Fluorophenyl)quinoline and its derivatives, the quinoline moiety can act as an electron acceptor, while the substituted phenyl ring can function as the electron donor.

The occurrence of ICT is often studied through solvatochromism, which is the change in the absorption or emission spectra of a compound with a change in solvent polarity wikipedia.org. Molecules that exhibit significant ICT character typically show a bathochromic (red) shift in their emission spectra as the polarity of thesolvent increases. This is because the more polar excited state, resulting from charge separation, is stabilized to a greater extent by polar solvents compared to the less polar ground state wikipedia.orgmdpi.com.

For instance, studies on quinoline derivatives have demonstrated this pronounced solvatochromic behavior. A notable example is a quinoline-appended acridine derivative, which exhibits a bathochromic shift of 32 nm in its emission spectra when the solvent is changed from the nonpolar toluene to the highly polar DMSO nih.gov. This shift is a clear indicator of the formation of a highly polar, charge-transfer excited state. The large Stokes shifts observed for these types of compounds are also attributed to the significant electronic rearrangement and geometric relaxation that occurs in the excited state due to ICT nih.gov.

The photophysical properties of a quinoline derivative in various solvents are summarized in the table below, illustrating the effect of solvent polarity on the absorption and emission maxima.

| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λemi, nm) | Stokes Shift (Δν, cm-1) |

|---|---|---|---|

| Toluene | 354 | 430 | 11,108 |

| DCM | 367 | 434 | 14,279 |

| THF | 363 | 445 | 13,115 |

| ACN | 358 | 445 | 17,528 |

| DMF | 368 | 457 | 15,684 |

| DMSO | 370 | 462 | 16,377 |

Data adapted from a study on a quinoline-appended acridine derivative, demonstrating typical solvatochromic effects in this class of compounds nih.gov.

The photophysical properties of 2-(4-Fluorophenyl)quinoline are intrinsically linked to the distribution of electron density in its ground and excited states. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating these electronic characteristics nih.govrsc.org. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial insights into the nature of electronic transitions and the potential for intramolecular charge transfer.

In 2-arylquinoline systems, the HOMO is often localized on the more electron-rich aryl substituent, while the LUMO is typically centered on the electron-accepting quinoline core nih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the absorption and emission wavelengths of the molecule. A smaller HOMO-LUMO gap generally corresponds to longer wavelength (red-shifted) absorption and emission.

For example, in a study of a complex derivative, 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline, DFT calculations revealed a HOMO-LUMO energy gap of approximately 2.8-2.9 eV researchgate.net. The electronic transitions observed in the UV-Vis spectrum were assigned to π → π* and n → π* transitions, which are characteristic of such conjugated systems researchgate.netscielo.br. The π → π* transitions typically involve the redistribution of electron density from the HOMO to the LUMO, leading to the charge transfer character of the excited state.

The introduction of a fluorine atom at the 4-position of the phenyl ring in 2-(4-Fluorophenyl)quinoline influences the electron density distribution due to the electronegativity and electron-withdrawing nature of fluorine. This substitution can affect the energy levels of the molecular orbitals and, consequently, the photophysical properties of the compound. The precise impact of the fluorine substituent can be quantitatively assessed through computational studies, which can predict changes in the HOMO-LUMO gap and the charge distribution upon excitation.

The following table summarizes the calculated electronic properties for a derivative of 2-(4-Fluorophenyl)quinoline, providing insight into the electronic transitions that govern its photophysical behavior.

| Electronic Transition | Calculated Wavelength (nm) | Energy Gap (eV) | Transition Type |

|---|---|---|---|

| H→L+5 | 417 | 2.9170 | π → π |

| H-2→L | 441 | 2.8083 | π → π |

| H-2→L-2 | 339 | 3.6527 | π → π |

| H-9→L | 340 | - | π → π |

Data adapted from a TD-DFT study on a 2-(4-fluorophenyl)quinoline derivative researchgate.net. H and L refer to HOMO and LUMO, respectively.

Photostability Considerations

Photostability is a crucial parameter for fluorescent molecules, as it determines their durability and suitability for applications where they are exposed to light for extended periods. The photostability of a compound is its ability to resist chemical degradation upon absorption of light. The photodegradation process involves the molecule undergoing irreversible chemical changes, leading to a loss of its original photophysical properties.

The photostability of a molecule can be quantified by its photodegradation quantum yield (Φ), which is the ratio of the number of molecules that have undergone degradation to the number of photons absorbed wikipedia.org. A lower quantum yield indicates higher photostability wikipedia.org. The determination of photodegradation quantum yields typically involves irradiating a solution of the compound with a light source of a specific wavelength and monitoring the decrease in its concentration over time rsc.org.

The photophysical properties of the excited state, such as its energy and lifetime, play a significant role in determining photostability. Molecules with long-lived excited states may have a higher probability of undergoing photochemical reactions that lead to degradation. The presence of reactive sites in the molecule can also be a factor. For 2-(4-Fluorophenyl)quinoline, potential photodegradation pathways could involve reactions at the quinoline nitrogen, the C-F bond, or other positions on the aromatic rings.

It is important to note that the experimental conditions, such as the solvent, the presence of oxygen, and the intensity and wavelength of the irradiation source, can all have a significant impact on the observed photostability of a compound. Therefore, a thorough evaluation of the photostability of 2-(4-Fluorophenyl)quinoline would require dedicated experimental studies under controlled conditions.

Applications of 2 4 Fluorophenyl Quinoline in Advanced Chemical Materials Research

Optoelectronic Materials Development

The quinoline (B57606) core, substituted with a phenyl group, exhibits excellent thermal stability and inherent fluorescent properties, making it a prime candidate for optoelectronic applications. atomfair.com The introduction of a fluorine atom to the phenyl ring further modulates the molecule's electronic energy levels, which can be fine-tuned to achieve desired optical and charge-transport properties.

Derivatives of 2-phenylquinoline (B181262) are recognized as key intermediates in the development of materials for organic light-emitting diodes (OLEDs), often serving as electron-transporting or emissive components. atomfair.com The fluorinated analogue, 2-(4-Fluorophenyl)quinoline, and its derivatives are investigated for their potential as chromophores—the parts of a molecule responsible for its color and light-emitting properties.

Research on closely related compounds, such as 2-(4-ethoxyphenyl)-4-phenyl quinoline, demonstrates that this class of molecules can function as efficient organic phosphors for blue OLEDs. These materials exhibit strong blue emission when excited by ultraviolet light. The photoluminescence spectra of such quinoline derivatives in thin-film form show emission maxima typically in the blue region of the visible spectrum. The fluorine substitution in 2-(4-Fluorophenyl)quinoline is expected to influence the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength and quantum yield. The inherent rigidity of the quinoline scaffold helps to minimize non-radiative decay processes, leading to higher fluorescence efficiency.

Table 1: Photophysical Properties of a Representative 2-Aryl-Quinoline Derivative

| Property | Value |

|---|---|

| Excitation Wavelength (λex) | 363-369 nm |

| Emission Wavelength (λem) | 432 nm |

| Emission Color | Blue |

| Application | Organic Light-Emitting Diodes (OLEDs) |

Data derived from studies on analogous 2-phenylquinoline organic phosphors.

The quinoline skeleton is a foundational structure in the synthesis of various dyes. mdpi.com Modifications to the 2-phenylquinoline core can produce compounds with intense colors and good stability, suitable for use as dyes and pigments. For instance, azo dyes have been synthesized using a 2-(4'-aminophenyl)-4-quinolinecarboxylic acid precursor. These dyes exhibit bright, deep colors ranging from orange to red and violet, with absorption maxima in the 480–550 nm range.

Furthermore, quinoline-based dyes have been designed as photoinitiators for visible-light-induced polymerization. mdpi.com These compounds can absorb light and generate reactive species to start a polymerization chain reaction, a crucial process in dental materials and UV-curable coatings. mdpi.com The ability of the 2-(4-Fluorophenyl)quinoline structure to participate in push-pull electronic systems makes it a promising candidate for creating dyes with tailored absorption spectra and photochemical reactivity. nih.gov

In the field of polymer science, 2-(4-Fluorophenyl)quinoline can be incorporated as a monomeric unit into conjugated polymer chains to create organic semiconductors. rsc.orgmdpi.com These materials are central to the development of flexible and printable electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The design of high-mobility polymer semiconductors often relies on a donor-acceptor (D-A) architecture, where electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. rsc.org The quinoline ring is an electron-deficient system, and this property is enhanced by the presence of the electronegative fluorine atom on the phenyl substituent. This makes 2-(4-Fluorophenyl)quinoline an excellent candidate for an acceptor moiety. When polymerized with suitable donor monomers, the resulting D-A polymer can exhibit a low bandgap, facilitating light absorption and charge transport. The performance of such polymers in electronic devices is highly dependent on their ability to self-assemble into ordered structures, a property influenced by the planarity and intermolecular interactions of the quinoline units.

Ligands in Catalysis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This allows 2-(4-Fluorophenyl)quinoline and its derivatives to act as ligands in transition metal catalysis, where they can stabilize the metal center and influence its catalytic activity and selectivity. atomfair.comrsc.org

Several synthetic strategies are available for preparing 2-(4-Fluorophenyl)quinoline. A classic and effective method is the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with an appropriate carbonyl compound, in this case, 4-fluoroacetophenone, under basic conditions. acs.orgnih.govfrontiersin.org This reaction directly constructs the quinoline-4-carboxylic acid derivative, which can be further modified.

Modern cross-coupling reactions offer alternative and versatile routes. For example, a pre-functionalized quinoline, such as 2-chloroquinoline, can be coupled with 4-fluorophenylboronic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This method provides a modular approach, allowing for the late-stage introduction of the fluorophenyl group and enabling the synthesis of a diverse library of related ligands. nih.gov Other synthetic routes include Lewis acid-catalyzed cyclization reactions between substituted anilines and α,β-unsaturated carbonyl compounds. google.comrsc.org

Once synthesized, 2-(4-Fluorophenyl)quinoline can act as a ligand, coordinating with various transition metals such as copper (Cu), cobalt (Co), palladium (Pd), and zinc (Zn) to form metal complexes. nih.govorientjchem.orgeurekaselect.com These complexes have demonstrated potential as catalysts in a range of organic transformations. The ligand plays a crucial role by modulating the electronic environment of the metal center. The electron-withdrawing effect of the fluorophenyl group can make the metal center more electrophilic, potentially enhancing its reactivity in certain catalytic cycles, such as oxidation or coupling reactions. orientjchem.org

For example, copper and cobalt complexes containing quinoline-based ligands have shown excellent catalytic activity in dehydrogenative coupling reactions for the synthesis of other heterocyclic compounds. eurekaselect.com While specific studies on the catalytic activity of 2-(4-Fluorophenyl)quinoline complexes are emerging, research on analogous 2-phenylquinoline systems indicates their utility. nih.gov The resulting complexes have been evaluated for various catalytic applications, and their performance is often superior to that of the metal salts alone, highlighting the critical role of the quinoline-based ligand in facilitating the catalytic process. nih.govorientjchem.org

Chemical Probes and Tools in Mechanistic Studies

The inherent photophysical properties of the quinoline nucleus make it an excellent platform for the design of chemical probes, particularly fluorescent sensors. These probes are instrumental in mechanistic studies, allowing researchers to visualize and quantify the presence of specific analytes, understand binding interactions, and elucidate complex chemical or biological processes. Derivatives of 2-(4-Fluorophenyl)quinoline can be functionalized to act as highly sensitive and selective probes for various ions and molecules.

The rational design of these probes often involves incorporating a receptor unit that selectively binds to the target analyte and a signaling unit (the quinoline fluorophore) that reports this binding event through a change in its optical properties. For instance, researchers have designed and synthesized novel fluorescent sensors by connecting quinoline chromophores to Lewis basic pyridyl groups through different spacer units. rsc.org These probes have demonstrated remarkable efficacy in detecting nitro-aromatic compounds, such as the highly explosive 2,4,6-trinitrophenol (TNP), and metal ions like Zn²⁺. rsc.org

The sensing mechanism for TNP is often based on photo-induced electron transfer (PET) from the electron-rich quinoline-based sensor to the electron-deficient nitroaromatic compound, which quenches the fluorescence of the probe. rsc.org In the case of metal ion detection, the mechanism typically involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the probe's receptor site restricts intramolecular rotation and suppresses non-radiative decay pathways, leading to a significant increase in fluorescence intensity. rsc.org The strategic modification of the quinoline scaffold allows for the fine-tuning of these properties to create probes for specific applications, including live-cell imaging and environmental monitoring. researchgate.netbath.ac.uk

Table 1: Performance of Quinoline-Based Fluorescent Probes This table summarizes the detection capabilities of two rationally designed quinoline-based fluorescent sensors for different analytes in an aqueous medium.

| Probe ID | Target Analyte | Detection Limit | Mechanism | Reference |

|---|---|---|---|---|

| bqbpbn (1) | 2,4,6-Trinitrophenol (TNP) | 1.2 ppm | Photo-induced Electron Transfer | rsc.org |

| bqbpbn (1) | Zn²⁺ ion | 5 ppb | Chelation-Enhanced Fluorescence | rsc.org |

| bqbpxn (2) | 2,4,6-Trinitrophenol (TNP) | 0.3 ppm | Photo-induced Electron Transfer | rsc.org |

| bqbpxn (2) | Zn²⁺ ion | 10 ppb | Chelation-Enhanced Fluorescence | rsc.org |

Development of Chemical Libraries for High-Throughput Screening in Materials Science

High-throughput screening (HTS) is a powerful paradigm in materials science for accelerating the discovery of novel materials with desired functionalities, such as specific optical, electronic, or thermal properties. aps.org This methodology relies on the rapid, parallel testing of large numbers of compounds, which are organized into collections known as chemical libraries. nih.govku.edu A well-designed library contains a large set of structurally diverse molecules built around a common core scaffold.

The 2-(4-Fluorophenyl)quinoline framework is an ideal starting point for the construction of such libraries. Its structure offers multiple sites for chemical modification, allowing for the systematic variation of substituents to explore a vast chemical space. Efficient synthetic strategies, such as multicomponent reactions (MCRs), are particularly valuable for generating these libraries, as they enable the construction of complex molecules in a single step with high atom economy and inherent structural diversity. rsc.org

While many large-scale syntheses of quinoline derivatives have been aimed at biological targets, the principles and methodologies are directly transferable to materials science. nih.govnih.govnih.gov For example, numerous studies have reported the synthesis of extensive series of substituted 4-(phenoxy)quinoline derivatives for screening as kinase inhibitors. nih.govnih.gov These efforts demonstrate the feasibility of producing a library of hundreds of distinct quinoline-based compounds. This same library, if repurposed for materials science, could be screened for properties like electroluminescence, non-linear optical activity, or liquid crystal formation. The data generated from such screens, whether biological or material-focused, allows for the establishment of structure-activity relationships (SAR) or structure-property relationships (SPR), which guide the design of next-generation molecules with enhanced performance.